
Dezinamide
Übersicht
Beschreibung
Dezinamid ist ein potenzielles Antiepileptikum, das an den spannungsabhängigen Natriumkanal bindet. Es ist ein Metabolit von Fluzinamid und hat Aktivität gezeigt, um maximale Krampfanfälle zu verhindern, die bei Mäusen oder Ratten durch Elektroschock induziert werden, sowie Schwellenkrampfanfälle, die bei Mäusen durch Metrazol, Bicucullin und Pikrotoxin induziert werden .
Vorbereitungsmethoden
Die Synthese von Dezinamid beinhaltet die Reaktion von 3-[3-(Trifluormethyl)phenoxy]azetidin mit N-Nitrocarbamid. Diese Methode beinhaltet eine industriegerechte Reaktion der Azetidin-Ringschließung, um N-Benzyl-3-hydroxyazetidin zu erhalten, das schließlich über Schlüsselintermediate, Bunte-Salze, zu Dezinamid umgewandelt wird . Die industriellen Produktionsmethoden für Dezinamid sind nicht umfassend dokumentiert, aber die erwähnte Syntheseroute ist für die großtechnische Produktion praktikabel.
Analyse Chemischer Reaktionen
Dezinamid durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Reduktionsreaktionen, an denen Dezinamid beteiligt ist, werden nicht häufig berichtet.
Substitution: Dezinamid kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Trifluormethylgruppe. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel zur Oxidation und Nucleophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Dezinamid hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Biologie: Es wird in der biologischen Forschung verwendet, um seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als therapeutisches Mittel zu untersuchen.
Medizin: Dezinamid wird hauptsächlich wegen seiner antiepileptischen Eigenschaften erforscht.
Wirkmechanismus
Dezinamid entfaltet seine Wirkung durch die Bindung an den spannungsabhängigen Natriumkanal, der eine entscheidende Rolle bei der Ausbreitung von Aktionspotenzialen in Neuronen spielt. Durch die Bindung an diesen Kanal hemmt Dezinamid den Einstrom von Natriumionen, wodurch die neuronale Membran stabilisiert und das übermäßige neuronale Feuern verhindert wird, das zu Krampfanfällen führt. Die beteiligten molekularen Ziele und Signalwege umfassen die spannungsabhängigen Natriumkanäle und die damit verbundenen Signalwege, die die neuronale Erregbarkeit regulieren .
Wissenschaftliche Forschungsanwendungen
Efficacy in Partial Seizures
A notable study conducted by Privitera et al. utilized an n-of-1 trial design to assess the efficacy and safety of Dezinamide in 15 patients with medically intractable partial-onset seizures. The trial consisted of six 5-week periods alternating between this compound and placebo treatments. Results indicated a statistically significant reduction in seizure frequency, with a median decrease of 37.9% compared to placebo (p = 0.0025) .
Study | Participants | Seizure Reduction (%) | Statistical Significance |
---|---|---|---|
Privitera et al. | 15 | 37.9% | p = 0.0025 |
Tolerability and Side Effects
The most common adverse effects reported during the trials included fatigue, light-headedness, and abnormal gait, leading to dosage adjustments in some patients . Despite these side effects, the overall tolerability was deemed acceptable, suggesting that this compound could be a viable option for patients who do not respond well to conventional treatments.
Mechanistic Insights
Research indicates that this compound's action on sodium channels may have broader implications beyond epilepsy treatment. Studies have explored its effects on neuronal excitability and neurotransmitter release, which could potentially inform therapeutic strategies for other neurological disorders.
Case Studies and N-of-1 Trials
N-of-1 trials have emerged as an innovative approach to evaluate the efficacy of individual treatments in epilepsy management. These trials allow for personalized medicine approaches by tailoring treatment based on individual patient responses.
- Case Study Example : In one case involving a child with focal seizures, the application of this compound led to significant improvements in seizure control when traditional medications were ineffective .
Future Directions and Research Opportunities
The ongoing research into this compound includes its potential applications in other neurological conditions such as Alzheimer's disease. Preliminary studies suggest that compounds like this compound may influence neurodegenerative processes, although more research is needed to establish these connections .
Wirkmechanismus
Dezinamide exerts its effects by binding to the voltage-sensitive sodium channel, which plays a crucial role in the propagation of action potentials in neurons. By binding to this channel, this compound inhibits the influx of sodium ions, thereby stabilizing the neuronal membrane and preventing the excessive neuronal firing that leads to seizures. The molecular targets and pathways involved include the voltage-sensitive sodium channels and the associated signaling pathways that regulate neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Dezinamid gehört zur Klasse der organischen Verbindungen, die als Trifluormethylbenzole bekannt sind. Ähnliche Verbindungen umfassen:
Fluzinamid: Die Stammverbindung von Dezinamid, ebenfalls ein Antiepileptikum.
Lamotrigin: Ein weiteres Antiepileptikum, das ebenfalls auf Natriumkanäle zielt, jedoch eine andere chemische Struktur aufweist.
Biologische Aktivität
Dezinamide (DZM, ADD 94057) is a novel compound under investigation primarily for its potential as an antiepileptic drug. Its mechanism of action involves binding to voltage-sensitive sodium channels, which plays a crucial role in neuronal excitability and seizure activity. This article provides a detailed overview of the biological activity of this compound, including its efficacy in clinical trials, pharmacokinetic profiles, and safety assessments.
This compound functions by inhibiting the voltage-sensitive sodium channels, which are essential for the propagation of action potentials in neurons. By modulating these channels, DZM can reduce neuronal excitability and consequently lower the frequency of seizures.
N-of-1 Trials
A notable study employed an n-of-1 design involving 15 patients with medically intractable partial-onset seizures who were already on phenytoin therapy. The trial consisted of six 5-week periods where patients received either this compound or placebo in random order. The results indicated:
- Seizure Frequency Reduction : A median reduction of 37.9% in seizure frequency was observed during DZM treatment compared to placebo (p = 0.0025) .
- Responder Rate : About 40% of patients experienced more than a 50% reduction in seizure frequency .
- Safety Profile : The most common adverse effects included fatigue, light-headedness, and abnormal gait, with some patients requiring dosage adjustments due to these effects .
Pharmacokinetics
The pharmacokinetic analysis revealed that the mean plasma concentrations of this compound were lower than initially predicted. This discrepancy suggests that while DZM may demonstrate clinical efficacy at lower concentrations, further studies are needed to optimize dosing strategies .
Comparative Efficacy
The efficacy of this compound has been compared to other antiepileptic drugs (AEDs). In a broader context, AEDs like lamotrigine and topiramate have shown varying responder rates in clinical trials. For instance, lamotrigine had a responder rate of 33% compared to 16% for placebo . Such comparisons highlight the potential for this compound to provide an effective alternative or adjunctive treatment for epilepsy.
Case Studies
Several case studies have documented the use of this compound in individual patients:
- Case Study 1 : A patient with focal seizures showed significant improvement with DZM after failing multiple other AEDs.
- Case Study 2 : Another patient demonstrated normalization of EEG findings while on DZM, indicating its potential neuroprotective effects .
Summary Table of Clinical Findings
Parameter | Result | Statistical Significance |
---|---|---|
Median Seizure Frequency Reduction | 37.9% | p = 0.0025 |
Patients with >50% Reduction | 40% | Not specified |
Common Adverse Effects | Fatigue, light-headedness | Not specified |
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)18-9-5-16(6-9)10(15)17/h1-4,9H,5-6H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAILJLSVRAGSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238406 | |
Record name | Dezinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91077-32-6 | |
Record name | Dezinamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091077326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dezinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEZINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C85G40F6YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.